Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Stereoselective Synthesis
Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives. A study demonstrates its role in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which further undergo cyclization into N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Synthesis of Nociceptin Antagonists
This compound serves as a key intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed for a related compound, which is significant for large-scale production and applications in medicinal chemistry (Jona et al., 2009).
Formation of Piperazine Derivatives
In organic synthesis, the reaction of this compound with methylhydrazine leads to the formation of piperazine derivatives, demonstrating its versatility in generating complex molecular structures (Richter et al., 2009).
Key Intermediate in Vandetanib Synthesis
The compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent. Its synthesis involves multiple steps, showcasing the compound's role in pharmaceutical development (Wang et al., 2015).
Synthesis of Diverse Piperidine Derivatives
The compound is used in the synthesis of diverse piperidine derivatives, which are promising synthons for further chemical transformations (Moskalenko & Boev, 2014).
Intermediate in Biological Compounds
It acts as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (Kong et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety and hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceutical agents, suggesting potential interactions with a variety of biological targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is currently unavailable
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target molecules.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a log Kow (Octanol-Water Partition Coefficient) of 1.91 , indicating its lipophilic nature and potential to interact with lipid-rich biomolecules
Molecular Mechanism
It may potentially interact with biomolecules through hydrophobic interactions, given its lipophilic nature
Transport and Distribution
Given its lipophilic nature, it may potentially interact with lipid transporters or binding proteins .
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRCNXRRTIZLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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